

# An In-depth Technical Guide to Silicon Carbide (SiC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Silicon carbide

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This guide provides a comprehensive overview of **silicon carbide** (SiC), a compound of silicon and carbon with the chemical formula SiC.<sup>[1][2][3][4]</sup> Also known as carborundum, it is a synthetically produced crystalline compound recognized for its exceptional hardness and thermal stability.<sup>[1][3]</sup>

## Core Properties and Data

**Silicon carbide** is a covalent compound where silicon and carbon atoms are bonded in a 1:1 ratio, forming a tetrahedral crystal structure.<sup>[4][5]</sup> This strong covalent bonding is responsible for its remarkable hardness, which is comparable to that of a diamond.<sup>[5]</sup> It is highly inert chemically and begins to sublime at approximately 2,700°C rather than melting.<sup>[1]</sup>

Property	Value
Molecular Formula	SiC
Molar Mass	40.10 g/mol
Density	3.21 g/cm <sup>3</sup>
Hardness (Mohs scale)	9-9.5
Sublimation Point	~2700 °C
Crystal Structure	Hexagonal (α-SiC), Zinc Blende (β-SiC)

## Crystal Structure and Polytypes

**Silicon carbide** exists in various crystalline forms known as polytypes. The two primary polytypes are alpha-**silicon carbide** ( $\alpha$ -SiC) and beta-**silicon carbide** ( $\beta$ -SiC).<sup>[1][5]</sup>

- **Alpha-Silicon Carbide** ( $\alpha$ -SiC): This is the most common polymorph and is formed at temperatures exceeding 1,700°C.<sup>[1]</sup> It possesses a hexagonal crystal structure.<sup>[1][5]</sup>
- **Beta-Silicon Carbide** ( $\beta$ -SiC): Formed at temperatures below 1,700°C, this modification has a zinc blende crystal structure.<sup>[1][5]</sup>

The different stacking sequences of the two-dimensional layers of silicon and carbon atoms distinguish the various polytypes.

## Experimental Protocols: Synthesis of Silicon Carbide

1. Acheson Process: This is the traditional method for the industrial synthesis of SiC.

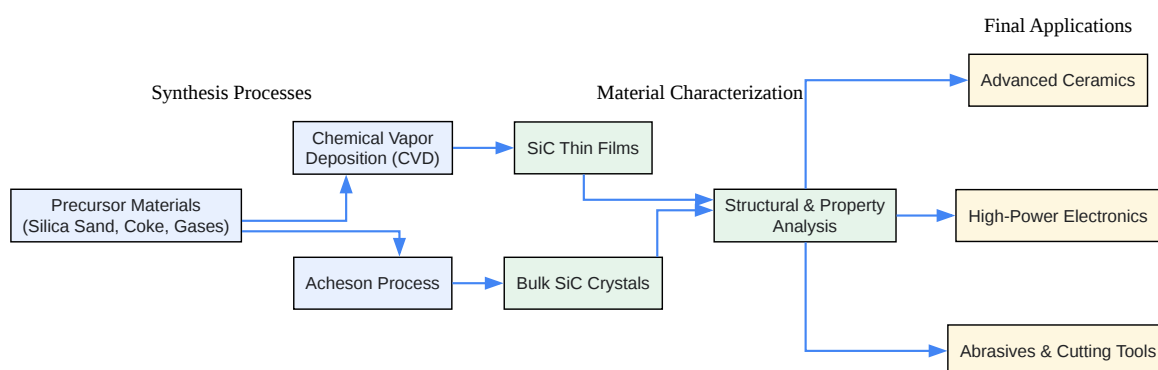
- Methodology:
  - A mixture of high-purity silica sand ( $\text{SiO}_2$ ) and finely ground petroleum coke (C) is prepared.
  - This mixture is built up around a carbon conductor within an electrical resistance furnace.
  - An electric current is passed through the conductor, raising the temperature to between 2,200°C and 2,700°C.
  - At these temperatures, the carbon reduces the silica to silicon, which then reacts with the excess carbon to form **silicon carbide**. The overall chemical reaction is:  $\text{SiO}_2 + 3\text{C} \rightarrow \text{SiC} + 2\text{CO}$ .
  - The process continues for several days, after which the furnace is cooled and the SiC crystals are harvested.

2. Chemical Vapor Deposition (CVD): This method is employed to produce high-purity, thin films of SiC.

- Methodology:
  - A substrate is placed in a reaction chamber.
  - Volatile precursor gases containing silicon (e.g., silane,  $\text{SiH}_4$ ) and carbon (e.g., propane,  $\text{C}_3\text{H}_8$ ) are introduced into the chamber along with a carrier gas, typically hydrogen.
  - The chamber is heated to high temperatures (typically 1,500-2,000°C).
  - The precursor gases decompose and react on the heated substrate surface, resulting in the deposition of a thin film of SiC.

## Logical Relationships and Workflows

The synthesis and application of **silicon carbide** involve a series of logical steps and relationships, from precursor materials to the final product with specific properties.



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*Workflow from SiC synthesis to final application.*

The diagram above illustrates the two primary synthesis routes for **silicon carbide**, leading to different forms of the material which, after characterization, are utilized in various high-performance applications.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)